KY-05009

Description

Properties

IUPAC Name |

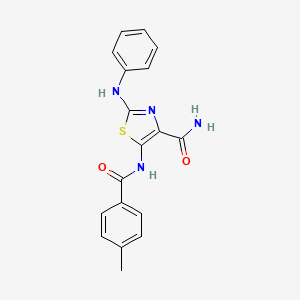

2-anilino-5-[(4-methylbenzoyl)amino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-11-7-9-12(10-8-11)16(24)22-17-14(15(19)23)21-18(25-17)20-13-5-3-2-4-6-13/h2-10H,1H3,(H2,19,23)(H,20,21)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCEDGRTWDSHZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KY-05009: A Potent Inhibitor of the Wnt Signaling Pathway

An In-Depth Technical Guide on the Mechanism of Action of KY-05009

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of novel therapeutic agents is paramount. This guide provides a comprehensive overview of the mechanism of action of this compound, a small molecule inhibitor of the Wnt signaling pathway.

Core Mechanism of Action: Targeting TNIK in the Wnt Pathway

This compound is a potent and ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for proteasomal degradation. Upon Wnt ligand binding to its receptors, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

TNIK is a key component of the nuclear β-catenin-TCF4 complex and is essential for the transcriptional activation of Wnt target genes. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of TNIK, thereby preventing the phosphorylation of TCF4. This inhibition disrupts the formation and activity of the TNIK-TCF4-β-catenin complex, ultimately leading to the suppression of Wnt target gene transcription.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various studies.

| Parameter | Value | Assay Type | Reference |

| IC50 (TNIK) | 9 nM | Kinase Assay | [1][2] |

| IC50 (MLK1) | 18 nM | Kinase Assay | [1][2] |

| Ki (TNIK) | 100 nM | ATP Competition Assay | [1][2][3][4][5][6][7] |

| Cell-Based Assay | Cell Line | Effective Concentration | Effect | Reference |

| TCF/LEF Luciferase Reporter Assay | A549 | 3-10 µM | Inhibition of TGF-β1-induced TCF4 transcriptional activity | [2][8] |

| Cell Viability Assay | A549 | >10 µM | No significant effect on cell viability at concentrations that inhibit Wnt signaling | [8] |

| Cell Proliferation Assay | RPMI8226 | 0.1-30 µM | Dose-dependent inhibition of cell proliferation | [5] |

| Apoptosis Assay | RPMI8226 | 1-3 µM | Induction of caspase-dependent apoptosis | [5] |

| Western Blot | A549 | 3-10 µM | Reduction of β-catenin protein levels | [1][2] |

| Immunoprecipitation | A549 | 10 µM | Inhibition of TNIK binding to TCF4 | [1][2] |

| Immunoprecipitation | RPMI8226 | 3 µM | Inhibition of IL-6-induced interaction between TCF4 and β-catenin | [5] |

Signaling Pathway Diagrams

The following diagrams illustrate the canonical Wnt signaling pathway and the mechanism of action of this compound.

Caption: The canonical Wnt signaling pathway in its "OFF" and "ON" states.

References

- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]

- 3. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Role of KY-05009 in TGF-β1-Mediated Epithelial-Mesenchymal Transition

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed examination of the aminothiazole compound KY-05009 and its function in inhibiting the epithelial-to-mesenchymal transition (EMT) induced by Transforming Growth Factor-beta 1 (TGF-β1). EMT is a critical process implicated in cancer metastasis and fibrosis.

Introduction: TGF-β1, EMT, and the Emergence of this compound

Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that orchestrates a multitude of cellular processes. A key function of its isoform, TGF-β1, is the induction of the Epithelial-Mesenchymal Transition (EMT). EMT is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This transition is fundamental to embryonic development, but its dysregulation is a hallmark of cancer progression and fibrotic diseases.[1][2][3]

The signaling cascade initiated by TGF-β1 is complex, involving canonical Smad pathways and a variety of non-Smad pathways.[1][3] The intricate crosstalk between these pathways makes targeting TGF-β1-induced EMT a compelling therapeutic strategy.

This compound, a 5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide, has been identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2][3] TNIK is a kinase that plays a crucial role in Wnt signaling, a pathway known to crosstalk with TGF-β signaling.[1][4] This guide elucidates the mechanism by which this compound attenuates TGF-β1-mediated EMT, presenting key quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Mechanism of Action: this compound as a TNIK Inhibitor

This compound functions as an ATP-competitive inhibitor of TNIK, binding to the hinge region of the kinase.[1][3][5] Its inhibitory activity against TNIK has been confirmed with a Ki value of 100 nM.[1][3][6] By targeting TNIK, this compound effectively disrupts downstream signaling events that are critical for the progression of EMT. Research in human lung adenocarcinoma A549 cells has demonstrated that this compound significantly and strongly inhibits TGF-β-activated EMT by attenuating both Smad and multiple non-Smad signaling pathways.[1][2][3][5]

Quantitative Data Summary

The efficacy of this compound in reversing the effects of TGF-β1-induced EMT has been quantified in several key experiments. The following tables summarize these findings, primarily from studies on human lung adenocarcinoma A549 cells.

Table 1: Effect of this compound on TGF-β1-Modulated EMT Marker Expression

| Marker | Treatment | Observation | Reference |

| E-cadherin (Epithelial) | TGF-β1 | Expression significantly reduced | [1][2] |

| TGF-β1 + this compound | Reduction blocked; expression restored | [1][2] | |

| N-cadherin (Mesenchymal) | TGF-β1 | Expression significantly increased | [1][2] |

| TGF-β1 + this compound | Increase blocked | [1][2] | |

| Vimentin (Mesenchymal) | TGF-β1 | Expression significantly increased | [1][2] |

| TGF-β1 + this compound | Increase blocked | [1][2] | |

| α-SMA (Mesenchymal) | TGF-β1 | Expression levels increased | [2] |

| TGF-β1 + this compound | Increase blocked | [2] |

Table 2: Effect of this compound on Key Signaling Pathways in TGF-β1-Mediated EMT

| Pathway Component | Treatment | Observation | Reference |

| p-Smad2 | TGF-β1 | Phosphorylation and nuclear translocation induced | [1] |

| TGF-β1 + this compound | Phosphorylation and nuclear translocation inhibited | [1] | |

| Snail (Transcription Factor) | TGF-β1 | Nuclear expression strongly induced | [1] |

| TGF-β1 + this compound | Induction dramatically inhibited | [1] | |

| Twist (Transcription Factor) | TGF-β1 | Nuclear expression strongly induced | [1] |

| TGF-β1 + this compound | Induction dramatically inhibited | [1] | |

| β-catenin | TGF-β1 | Nuclear translocation induced | [2] |

| TGF-β1 + this compound (10 µM) | Induction completely inhibited | [2] | |

| p-TCF4 | TGF-β1 | Phosphorylation induced | [2] |

| TGF-β1 + this compound | Induction strongly inhibited | [2] | |

| p-FAK (Y925) | TGF-β1 | Phosphorylation induced | [1] |

| TGF-β1 + this compound | Phosphorylation inhibited | [1] | |

| p-Src (Y416) | TGF-β1 | Phosphorylation induced | [1] |

| TGF-β1 + this compound | Phosphorylation inhibited | [1] | |

| p-paxillin (Y118) | TGF-β1 | Phosphorylation induced | [1] |

| TGF-β1 + this compound | Phosphorylation inhibited | [1] | |

| p-ERK1/2 & p-JNK1/2 | TGF-β1 | Phosphorylation induced | [1][2] |

| TGF-β1 + this compound | Phosphorylation inhibited | [1][2] |

Table 3: Effect of this compound on Cell Motility and Invasion

| Assay | Treatment | Observation | Reference |

| Cell Migration | TGF-β1 | Migration strongly induced | [1][2] |

| TGF-β1 + this compound | Induction significantly inhibited | [1][2] | |

| Cell Invasion | TGF-β1 | Invasion strongly induced | [1][5] |

| TGF-β1 + this compound | Induction significantly inhibited | [1][5] | |

| MMP-2 & MMP-9 (mRNA & activity) | TGF-β1 | Expression and activity induced | [5] |

| TGF-β1 + this compound | Induction inhibited | [5] | |

| NF-κB Activity | TGF-β1 | Transcriptional activity induced | [5] |

| TGF-β1 + this compound | Attenuated in a dose-dependent manner | [5] |

Signaling Pathways and Inhibition by this compound

TGF-β1 triggers EMT through a coordinated network of Smad and non-Smad signaling pathways. This compound intervenes at multiple points within this network.

Inhibition of the Canonical Smad Pathway

Upon TGF-β1 binding to its receptor, Smad2 and Smad3 are phosphorylated. These activated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the expression of target genes, including the key EMT transcription factors Snail and Twist.[1][2] this compound strongly inhibits the TGF-β1-induced phosphorylation and subsequent nuclear translocation of Smad2.[1] This action effectively blocks the expression of Snail and Twist, preventing the transcriptional reprogramming that defines EMT.[1]

Attenuation of Non-Smad Pathways

This compound demonstrates a broad inhibitory profile against several non-Smad pathways crucial for EMT.

-

Wnt/β-catenin Signaling: TGF-β1 can induce the nuclear translocation of β-catenin, which acts as a transcriptional co-factor for TCF4 to drive gene expression.[1][2] As a TNIK inhibitor, this compound directly targets a key kinase in the Wnt pathway. It has been shown to inhibit the TGF-β1-induced phosphorylation of TCF4 and the nuclear translocation of β-catenin, thereby disrupting the synergistic activity between the TGF-β and Wnt pathways.[1][2]

-

Focal Adhesion and MAP Kinase Signaling: Cell migration and invasion are dependent on the dynamic regulation of focal adhesions. TGF-β1 activates key molecules in this process, including FAK, Src, and paxillin.[1][2] Furthermore, TGF-β1 activates MAP kinases such as ERK and JNK, which are also involved in EMT.[1] this compound effectively inhibits the TGF-β1-induced phosphorylation of FAK (at Y925), Src (at Y416), paxillin (at Y118), as well as ERK1/2 and JNK1/2.[1][2]

-

NF-κB Signaling: The transcription factor NF-κB regulates the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are essential for degrading the extracellular matrix and facilitating cell invasion.[1][2] this compound attenuates the TGF-β1-induced expression and activation of MMP-2 and MMP-9, an effect linked to its inhibition of NF-κB transcriptional activity.[1][2]

References

- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]

- 2. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel aminothiazole this compound with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Investigating the Anti-Cancer Properties of KY-05009: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KY-05009 is a novel small molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase implicated in the progression of various cancers. This technical guide provides an in-depth overview of the anti-cancer properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development of this promising anti-cancer agent.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous cancers. Traf2- and Nck-interacting kinase (TNIK) has emerged as a key downstream effector of the Wnt pathway, making it an attractive target for therapeutic intervention. This compound is an aminothiazole derivative identified as a potent and selective inhibitor of TNIK. This document summarizes the current understanding of this compound's anti-cancer properties and provides technical guidance for its investigation.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of TNIK. It acts as an ATP-competitive inhibitor, binding to the kinase domain of TNIK and preventing the phosphorylation of its downstream substrates.[1] This inhibition leads to the disruption of the Wnt/β-catenin signaling cascade.

The primary mechanism involves the inhibition of TCF4/LEF-mediated transcription. TNIK is known to phosphorylate T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway. By inhibiting TNIK, this compound prevents TCF4 phosphorylation, leading to the suppression of Wnt target gene expression, which is crucial for cancer cell proliferation and survival.[2]

Quantitative Data

The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available to date.

| Parameter | Value | Assay Type | Reference |

| Ki (TNIK) | 100 nM | ATP Competition Assay | [1] |

| IC50 (TNIK) | 9 nM | Kinase Assay | |

| IC50 (MLK1) | 18 nM | Kinase Assay | |

| Table 1: In vitro inhibitory activity of this compound against target kinases. |

| Cell Line | Cancer Type | Parameter | Value | Assay Type | Reference |

| A549 | Lung Adenocarcinoma | Effective Concentration | 3-10 µM | Cell Viability/Reporter Assay | [3] |

| RPMI8226 | Multiple Myeloma | Proliferation Inhibition | 0.1-30 µM (dose-dependent) | Cell Proliferation Assay | [4] |

| Table 2: Cellular activity of this compound in cancer cell lines. |

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several critical signaling pathways involved in cancer progression.

Wnt/β-catenin Signaling Pathway

As a direct inhibitor of TNIK, this compound's most prominent effect is on the Wnt/β-catenin pathway. By preventing TCF4 phosphorylation, it effectively shuts down the transcriptional program driven by this pathway.

Caption: this compound inhibits TNIK, preventing TCF/LEF phosphorylation and subsequent gene expression in the Wnt pathway.

TGF-β1-induced Epithelial-to-Mesenchymal Transition (EMT)

This compound has been shown to inhibit the transforming growth factor-beta 1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT) in lung adenocarcinoma cells.[5] This process is critical for cancer cell invasion and metastasis. The inhibition of EMT by this compound is likely mediated through its effects on both Smad and non-Smad signaling pathways downstream of TGF-β1.

Potential Crosstalk with YAP/TAZ (Hippo) Signaling

While direct evidence of this compound's effect on the Hippo signaling pathway and its downstream effectors YAP and TAZ is currently lacking, there is extensive documented crosstalk between the Wnt/β-catenin and Hippo pathways.[6][7][8] Both pathways share common regulatory components and can influence each other's activity. For instance, β-catenin can regulate the expression of YAP, and YAP/TAZ can, in turn, modulate β-catenin activity.[9][10] Given this compound's potent inhibition of the Wnt pathway, it is plausible that it may indirectly affect YAP/TAZ signaling, a hypothesis that warrants further investigation.

Caption: Crosstalk between the Wnt/β-catenin and Hippo (YAP/TAZ) signaling pathways.

In Vivo Efficacy

To date, there are no publicly available in vivo efficacy studies specifically for this compound. However, studies with other TNIK inhibitors have shown promise in preclinical cancer models. For instance, the TNIK inhibitor NCB-0846 has been shown to enhance the efficacy of radiotherapy in a lung squamous cell carcinoma xenograft model.[11][12][13] These findings suggest that TNIK inhibition is a viable in vivo anti-cancer strategy and support the further investigation of this compound in animal models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound.

TNIK Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against TNIK.

Materials:

-

Recombinant human TNIK enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

-

ATP

-

Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific TNIK substrate)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 5 µL of each this compound dilution. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Add 10 µL of TNIK enzyme solution to each well (except the no-enzyme control) and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate. The final ATP concentration should be close to the Km value for TNIK.

-

Incubate the plate for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, RPMI8226)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

-

Plate reader capable of luminescence or absorbance detection

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Measure luminescence or absorbance using a plate reader.

-

Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for β-catenin

Objective: To determine the effect of this compound on the protein levels of β-catenin.

Materials:

-

Cancer cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against β-catenin

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

TCF/LEF Luciferase Reporter Assay

Objective: To measure the effect of this compound on Wnt/β-catenin signaling activity.

Materials:

-

Cancer cells

-

TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)

-

A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

Procedure:

-

Co-transfect the cancer cells with the TCF/LEF reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.

-

Calculate the fold change in reporter activity relative to the vehicle control.

Caption: Proposed experimental workflow for investigating the anti-cancer properties of this compound.

Conclusion and Future Directions

This compound is a promising anti-cancer agent that effectively targets the Wnt/β-catenin signaling pathway through the inhibition of TNIK. The available data demonstrates its potent in vitro activity in lung and multiple myeloma cancer cells. Future research should focus on expanding the evaluation of this compound across a broader range of cancer cell lines to identify other sensitive cancer types. Importantly, in vivo studies using xenograft and patient-derived xenograft (PDX) models are crucial to validate its therapeutic potential and establish a preliminary pharmacokinetic and safety profile. Furthermore, investigating the potential indirect effects of this compound on the YAP/TAZ signaling pathway, given the known crosstalk with the Wnt pathway, could reveal novel mechanisms of action and potential combination therapy strategies.

References

- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]

- 2. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.uos.ac.kr [pure.uos.ac.kr]

- 7. Cross-talk between Wnt/β-catenin and Hippo signaling pathways: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Multifaceted regulation and functions of YAP/TAZ in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TNIK inhibition sensitizes TNIK-overexpressing lung squamous cell carcinoma to radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. profiles.foxchase.org [profiles.foxchase.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Effects of KY-05009 on Gene Expression in Lung Cancer Cells

This technical guide provides a comprehensive overview of the molecular effects of this compound, a novel aminothiazole compound, on gene and protein expression in human lung adenocarcinoma cells. The data presented herein is primarily derived from studies on the A549 cell line, a widely used model for non-small cell lung cancer research.

Introduction

This compound is an ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK), with a Ki of 100 nM.[1] It has demonstrated significant anti-cancer activity by attenuating the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[2] This guide will delve into the specific molecular mechanisms and pathways modulated by this compound, providing researchers with essential data and protocols for further investigation.

Core Mechanism of Action

This compound primarily exerts its effects by inhibiting TNIK, a kinase involved in the Wnt signaling pathway.[1] In the context of lung cancer, particularly in A549 cells, this compound has been shown to significantly inhibit TGF-β1-induced EMT.[3] This inhibition is achieved through the attenuation of both Smad and non-Smad signaling pathways, including the Wnt, NF-κB, FAK-Src-paxillin focal adhesion, and MAP kinase (ERK and JNK) pathways.[2]

Data Presentation: Gene and Protein Expression Changes

The following tables summarize the quantitative and qualitative changes in gene and protein expression in A549 lung cancer cells upon treatment with this compound, particularly in the context of TGF-β1-induced EMT.

Table 1: Effect of this compound on Epithelial-to-Mesenchymal Transition (EMT) Marker Expression

| Gene/Protein Marker | Marker Type | Effect of TGF-β1 | Effect of this compound on TGF-β1-induced change |

| E-cadherin | Epithelial | Decrease | Blocked the decrease in expression |

| N-cadherin | Mesenchymal | Increase | Blocked the increase in expression |

| Vimentin | Mesenchymal | Increase | Blocked the increase in expression |

| α-SMA | Mesenchymal | Increase | Blocked the increase in expression |

Table 2: Effect of this compound on Key Signaling Pathway Components

| Signaling Pathway | Gene/Protein | Effect of TGF-β1 | Effect of this compound on TGF-β1-induced change |

| Wnt Signaling | β-catenin (nuclear) | Increase (translocation) | Inhibited nuclear translocation and reduced overall protein levels |

| p-TCF4 | Increase | Strongly inhibited phosphorylation | |

| Smad Signaling | p-Smad2 | Increase | Inhibited phosphorylation and nuclear translocation |

| Smad2/3 (nuclear) | Increase (translocation) | Inhibited nuclear translocation | |

| Snail | Increase | Dramatically inhibited protein expression | |

| Twist | Increase | Dramatically inhibited protein expression | |

| Focal Adhesion | p-FAK (Y925) | Increase | Inhibited phosphorylation |

| p-Src (Y416) | Increase | Inhibited phosphorylation | |

| p-paxillin (Y118) | Increase | Inhibited phosphorylation | |

| MAP Kinase | p-ERK1/2 | Increase | Inhibited phosphorylation |

| p-JNK1/2 | Increase | Inhibited phosphorylation | |

| JNK1 | Increase | Inhibited the increase in protein levels | |

| Metastasis-related | MMP-2 (mRNA & activity) | Increase | Inhibited induction |

| MMP-9 (mRNA & activity) | Increase | Inhibited induction |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's effects on lung cancer cells.

Cell Culture and Treatment

-

Cell Line: Human lung adenocarcinoma A549 cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: For experiments, cells are serum-deprived for 24 hours before being treated with TGF-β1 (typically 5 ng/mL) with or without this compound (in a concentration range of 1-10 µM) for 48 hours.[4]

Western Blot Analysis

-

Objective: To determine the protein expression levels of target genes.

-

Procedure:

-

Treated cells are lysed to extract total protein.

-

For nuclear and cytosolic fractions, a nuclear extraction kit is used.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., E-cadherin, N-cadherin, p-Smad2, etc.).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Actin or histone H3 is used as a loading control for total or nuclear proteins, respectively.[5]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the mRNA expression levels of target genes (e.g., MMP-2, MMP-9).

-

Procedure:

-

Total RNA is extracted from treated cells using an RNA extraction kit.

-

cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers.

-

The relative gene expression is calculated using the 2(-ΔΔCt) method, with GAPDH as the internal control.[5]

-

Immunofluorescence Microscopy

-

Objective: To visualize the cellular localization and expression of target proteins.

-

Procedure:

-

A549 cells are seeded on coverslips and treated as described above.

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

-

After blocking, cells are incubated with primary antibodies (e.g., E-cadherin, vimentin).

-

Cells are then incubated with fluorescently-labeled secondary antibodies.

-

Nuclei are counterstained with Hoechst 33342.

-

Images are captured using a fluorescence microscope.[4]

-

Cell Migration and Invasion Assays

-

Objective: To assess the effect of this compound on cancer cell motility and invasion.

-

Migration Assay (Wound Healing):

-

A confluent monolayer of A549 cells is scratched to create a "wound".

-

Cell debris is washed away, and the cells are treated with TGF-β1 and/or this compound.

-

The closure of the wound is monitored and quantified over time using an IncuCyte live-cell imaging system.[4]

-

-

Invasion Assay (Boyden Chamber):

-

The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).

-

A549 cells are seeded in the upper chamber in serum-free media with TGF-β1 and/or this compound.

-

The lower chamber is filled with media containing FBS as a chemoattractant.

-

After incubation, non-invading cells on the upper surface of the membrane are removed.

-

Invaded cells on the lower surface are fixed, stained, and counted under a microscope.[3]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel aminothiazole this compound with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]

- 5. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]

Unraveling the Molecular Blueprint: A Technical Guide to the Structural Basis of KY-05009's Inhibition of TNIK

For Immediate Release

This technical guide provides an in-depth analysis of the structural and molecular interactions underpinning the inhibition of Traf2- and Nck-interacting kinase (TNIK) by the small molecule inhibitor, KY-05009. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visually represents complex biological and experimental processes.

Executive Summary

TNIK, a member of the germinal center kinase (GCK) family, is a critical regulator of various cellular processes, most notably the Wnt signaling pathway. Its dysregulation has been implicated in several cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a potent, ATP-competitive inhibitor of TNIK, demonstrating significant anti-tumor activity. Understanding the precise mechanism of this inhibition at a structural level is paramount for the development of next-generation TNIK inhibitors with improved specificity and efficacy. This guide elucidates the key molecular interactions that govern the binding of this compound to the TNIK kinase domain, providing a foundational understanding for future drug discovery efforts.

Quantitative Inhibition Data

The inhibitory potency of this compound against TNIK and other related kinases has been characterized through various biochemical assays. The following table summarizes the key quantitative data, offering a clear comparison of its activity.

| Parameter | Value | Kinase Target | Assay Type | Reference |

| Ki | 100 nM | TNIK | ATP Competition Assay | [1][2] |

| IC50 | 9 nM | TNIK | Kinase Assay | [1][2] |

| IC50 | 18 nM | MLK1 | Kinase Assay | [1][2] |

Structural Basis of Inhibition: The this compound-TNIK Interaction

Molecular docking studies have revealed the precise binding mode of this compound within the ATP-binding pocket of the TNIK kinase domain. The inhibitor's efficacy is attributed to a combination of specific hydrogen bonds and hydrophobic interactions with key amino acid residues.

Key Molecular Interactions:

-

Hydrogen Bonding: The aminothiazole core of this compound forms two crucial hydrogen bonds with the backbone of Cysteine 108 (Cys108) in the hinge region of TNIK.[1][2][3][4][5] This interaction is a hallmark of many kinase inhibitors and is essential for anchoring the molecule in the active site.

-

CH/π Interactions: The benzene ring of this compound engages in stabilizing CH/π interactions with Valine 31 (Val31) and Glycine 111 (Gly111) .[1][2][3][4][5] Additionally, the thiazole and benzamide moieties of the inhibitor form CH/π interactions with Leucine 160 (Leu160) .[1][2][3][4][5] These hydrophobic interactions contribute significantly to the binding affinity and stability of the complex.

The following diagram illustrates the binding mode of this compound within the TNIK kinase domain.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and replication of the binding and inhibition data. Below are detailed methodologies for the key experiments cited.

ATP Competition Assay (for Ki Determination)

This assay determines the inhibitor's binding affinity by measuring its ability to compete with ATP for the kinase's active site.

-

Principle: A known concentration of a radiolabeled ATP analog (e.g., [γ-33P]ATP) and varying concentrations of the test inhibitor (this compound) are incubated with the TNIK enzyme and a suitable substrate. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitor's binding affinity.

-

Materials:

-

Recombinant human TNIK enzyme

-

Specific peptide substrate for TNIK

-

[γ-33P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

-

This compound stock solution in DMSO

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing TNIK enzyme and its peptide substrate in the kinase reaction buffer.

-

Add varying concentrations of this compound (typically in a serial dilution) to the wells of the filter plate. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding a solution of [γ-33P]ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Wash the filter plates to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the Ki value using the Cheng-Prusoff equation.

-

In Vitro Kinase Assay (for IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the kinase activity by 50%.

-

Principle: The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The inhibition of the kinase by this compound leads to a decrease in ADP production, which can be measured using a luminescence-based detection system.

-

Materials:

-

Recombinant human TNIK enzyme

-

Specific peptide substrate for TNIK

-

ATP

-

Kinase reaction buffer

-

This compound stock solution in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Luminometer

-

-

Procedure:

-

Set up the kinase reaction in a 96-well plate with TNIK, its substrate, and ATP in the kinase buffer.

-

Add a range of concentrations of this compound to the wells.

-

Incubate the reaction at a controlled temperature for a set time.

-

Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Molecular Docking Study

This computational method predicts the preferred orientation of the inhibitor when bound to the protein target.

-

Principle: Molecular docking algorithms explore the conformational space of the ligand within the binding site of the receptor and use a scoring function to estimate the binding affinity of different poses.

-

Software: Commonly used software includes AutoDock, Glide, GOLD, or similar programs.

-

Procedure:

-

Protein Preparation: Obtain the 3D structure of the TNIK kinase domain (e.g., from the Protein Data Bank or via homology modeling). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign atomic charges and define rotatable bonds.

-

Grid Generation: Define a grid box encompassing the ATP-binding site of TNIK. The grid pre-calculates the potential energy of different atom types, which speeds up the docking process.

-

Docking Simulation: Run the docking algorithm to place multiple conformations of this compound within the defined grid box. The algorithm will sample different orientations and conformations of the ligand.

-

Pose Analysis and Scoring: The docking program will generate a series of possible binding poses, each with a corresponding score that estimates the binding free energy. Analyze the top-scoring poses to identify the most plausible binding mode, paying close attention to key interactions like hydrogen bonds and hydrophobic contacts.

-

TNIK Signaling Pathways and the Impact of this compound Inhibition

TNIK is a central node in multiple signaling pathways that are crucial for cell growth, proliferation, and differentiation. This compound, by inhibiting TNIK's kinase activity, effectively downregulates these pathways.

Wnt/β-catenin Signaling Pathway

TNIK is a key activator of the canonical Wnt signaling pathway. It directly interacts with and phosphorylates T-cell factor 4 (TCF4), a transcriptional effector of the pathway. This phosphorylation is essential for the recruitment of the co-activator β-catenin and the subsequent transcription of Wnt target genes, which drive cell proliferation.

The following diagram illustrates the canonical Wnt signaling pathway and the point of inhibition by this compound.

TGF-β Signaling Pathway

TNIK also plays a role in the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in processes like epithelial-to-mesenchymal transition (EMT), a key step in cancer metastasis. This compound has been shown to attenuate TGF-β-mediated signaling.

The following diagram depicts the involvement of TNIK in the TGF-β signaling pathway.

Experimental Workflow for Characterizing this compound-TNIK Interaction

The comprehensive characterization of a kinase inhibitor like this compound involves a multi-step experimental workflow, from initial screening to detailed structural analysis.

The following diagram outlines a typical experimental workflow for determining the structural basis of kinase inhibition.

Conclusion

The potent and specific inhibition of TNIK by this compound is a result of well-defined molecular interactions within the kinase's ATP-binding pocket. The formation of key hydrogen bonds with the hinge region residue Cys108, complemented by extensive hydrophobic interactions, provides a stable and high-affinity binding mode. This detailed structural and mechanistic understanding serves as a robust foundation for the rational design of novel TNIK inhibitors with enhanced therapeutic potential for the treatment of Wnt-driven cancers and other diseases where TNIK signaling is aberrant. Further structural studies, such as co-crystallization of the TNIK-KY-05009 complex, will be invaluable in validating and refining these models, paving the way for the next generation of targeted therapies.

References

The Discovery and Development of KY-05009: A Potent TNIK Inhibitor Targeting Wnt and TGF-β Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KY-05009 is a novel, ATP-competitive aminothiazole compound identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK, a serine/threonine kinase, is a critical downstream regulator of the Wnt signaling pathway and has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting TNIK.

Introduction

The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[1] Traf2- and Nck-interacting kinase (TNIK) has been identified as a key component of the Wnt signaling cascade, where it phosphorylates T-cell factor 4 (TCF4) to promote the transcription of Wnt target genes.[2][3] This has positioned TNIK as an attractive "first-in-class" anti-cancer target.[2][3] this compound, a 5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide, was developed as a potent and selective inhibitor of TNIK.[2][3][4] This guide will delve into the technical details of its discovery and preclinical characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | Inhibition Constant (Ki) | IC50 | Assay Type | Reference |

| TNIK | 100 nM | 9 nM | ATP Competition Assay / Kinase Assay | [2][3][5][6][7] |

| MLK1 | Not Reported | 18 nM | Kinase Assay | [3][7] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | Treatment Conditions | Observed Effect | Reference |

| A549 (Human Lung Adenocarcinoma) | Cell Viability | 1-10 µM for 48h | No significant cytotoxicity | [3] |

| A549 (Human Lung Adenocarcinoma) | TCF4 Transcriptional Activity | 1-10 µM with TGF-β1 | Significant inhibition of TGF-β1-mediated induction | [3] |

| RPMI8226 (Human Multiple Myeloma) | Proliferation | 0.1-30 µM for 24h | Dose-dependent inhibition of proliferation | [6] |

| RPMI8226 (Human Multiple Myeloma) | Apoptosis | 1-3 µM for 48-72h | Induction of caspase-dependent apoptosis | [6] |

| RPMI8226 (Human Multiple Myeloma) | Wnt Signaling | 3 µM for 1h | Suppression of transcriptional activity of Wnt target genes | [6] |

| RPMI8226 (Human Multiple Myeloma) | TCF4-β-catenin Interaction | 3 µM for 9h | Inhibition of IL-6-induced interaction and TCF4 phosphorylation | [6] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by targeting TNIK, a central node in multiple signaling pathways. Molecular docking studies have revealed that this compound binds to the hinge region of the TNIK kinase domain, with hydrogen bond interactions with Cys108 and CH/π interactions with Val31, Gly111, and Leu160, thereby acting as an ATP-competitive inhibitor.[2][3][8]

Inhibition of the Wnt Signaling Pathway

In the canonical Wnt signaling pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it forms a complex with TCF4 to drive the expression of target genes involved in cell proliferation and survival. TNIK is a crucial co-activator in this process, phosphorylating TCF4. This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4, thus attenuating the formation of the TNIK-TCF4-β-catenin complex and suppressing Wnt-mediated transcription.[2][3]

Attenuation of the TGF-β Signaling Pathway

Transforming growth factor-β (TGF-β) is a pleiotropic cytokine that can induce epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis.[2][3] this compound has been shown to inhibit TGF-β1-induced EMT in human lung adenocarcinoma cells (A549).[2][3] This inhibition is mediated through the attenuation of both Smad and non-Smad signaling pathways. This compound inhibits the TGF-β1-induced phosphorylation of Smad2 and the nuclear translocation of the Smad2/3 complex.[3] Furthermore, it suppresses the expression of the downstream transcription factors Snail and Twist.[3]

In addition to the Smad pathway, this compound also blocks non-Smad signaling cascades activated by TGF-β1, including the FAK-Src-paxillin focal adhesion pathway and the MAP kinase (ERK and JNK) pathways.[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

ATP Competition Assay for Kinase Inhibition

The inhibitory activity of this compound against TNIK was determined using an orthogonal ATP competition assay. This assay measures the binding of the test compound to the kinase's ATP binding site. The binding constant (Ki) of this compound for TNIK was determined to be 100 nM.[2][3][8] A detailed protocol for a similar assay is as follows:

-

Reagents and Materials:

-

Recombinant human TNIK enzyme

-

Biotinylated ATP probe

-

Streptavidin-coated plates

-

This compound at various concentrations

-

Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., europium-labeled anti-tag antibody for the kinase)

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the TNIK enzyme, biotinylated ATP probe, and this compound to the wells of a streptavidin-coated plate.

-

Incubate the plate to allow for binding equilibrium to be reached.

-

Wash the plate to remove unbound reagents.

-

Add the detection reagent (e.g., europium-labeled antibody) and incubate.

-

Wash the plate to remove unbound detection reagent.

-

Measure the signal (e.g., time-resolved fluorescence).

-

The signal is inversely proportional to the amount of this compound bound to the kinase.

-

Calculate the Ki value by fitting the data to a suitable binding isotherm model.

-

Cell Viability Assay

The effect of this compound on cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay.[7]

-

Cell Seeding: Seed A549 cells (5x10³ cells/well) in a 96-well plate and incubate for 24 hours.[7]

-

Serum Starvation: After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) with or without 5 ng/mL human recombinant TGF-β1 for 48 hours.[7]

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

TCF/LEF Luciferase Reporter Assay

To determine the effect of this compound on Wnt signaling, a TCF/LEF luciferase reporter assay was performed.[3] This assay measures the transcriptional activity of TCF/LEF, the downstream effectors of the canonical Wnt pathway.

-

Cell Transfection: Co-transfect cells (e.g., A549 or HEK293) in a 24-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: After 24 hours of transfection, treat the cells with an activator of the Wnt pathway (e.g., Wnt3a conditioned media or TGF-β1) and varying concentrations of this compound for 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the control.

Western Blot Analysis

Western blotting was used to analyze the protein levels of key components of the TGF-β signaling pathway.

-

Cell Lysis and Protein Quantification:

-

Treat cells as required (e.g., A549 cells with TGF-β1 and this compound).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:

-

Phospho-Smad2 (Ser465/467)

-

Smad2/3

-

Snail

-

Twist

-

β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Gelatin Zymography

Gelatin zymography was used to assess the enzymatic activity of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are involved in cell invasion.[2][3][4][5][6]

-

Sample Preparation:

-

Culture cells (e.g., A549) in serum-free media for 24-48 hours.

-

Collect the conditioned media and centrifuge to remove cell debris.

-

Determine the protein concentration of the conditioned media.

-

-

Zymogram Gel Electrophoresis:

-

Mix the samples with a non-reducing sample buffer.

-

Load equal amounts of protein onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

-

Run the gel at a constant voltage in a cold room or on ice.

-

-

Enzyme Renaturation and Development:

-

Wash the gel with a renaturing buffer (e.g., containing 2.5% Triton X-100) to remove SDS.

-

Incubate the gel in a developing buffer (e.g., containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 16-24 hours.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250.

-

Destain the gel with a solution of methanol and acetic acid.

-

Areas of gelatinase activity will appear as clear bands against a blue background.

-

Quantify the band intensities using densitometry.

-

Cell Migration and Invasion Assays

The effect of this compound on cell migration and invasion was evaluated using a Boyden chamber assay.[9]

-

Chamber Preparation:

-

For invasion assays, coat the upper surface of a Transwell insert (with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.

-

-

Cell Seeding:

-

Resuspend cells (e.g., A549) in serum-free medium.

-

Seed the cells into the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add varying concentrations of this compound to both the upper and lower chambers.

-

-

Incubation: Incubate the chambers for 24-48 hours at 37°C.

-

Cell Removal and Staining:

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated/invaded cells on the lower surface of the membrane with a stain such as crystal violet.

-

-

Quantification:

-

Elute the stain and measure the absorbance.

-

Alternatively, count the number of stained cells in several microscopic fields.

-

Conclusion

This compound is a potent and specific inhibitor of TNIK that demonstrates significant anti-cancer activity in preclinical models. Its dual mechanism of action, involving the inhibition of both the Wnt and TGF-β signaling pathways, makes it a promising candidate for further development as a therapeutic agent for a range of malignancies. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and the broader field of TNIK inhibition.

References

- 1. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [promega.sg]

- 2. Gelatin zymography protocol | Abcam [abcam.com]

- 3. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]

- 4. docs.abcam.com [docs.abcam.com]

- 5. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

KY-05009: A Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

KY-05009 is a potent, ATP-competitive small molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2][3] This aminothiazole compound has garnered significant interest within the research community for its ability to modulate key signaling pathways implicated in cancer progression and other diseases. This technical guide provides an in-depth exploration of the signaling cascades affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.

Data Presentation: Quantitative Analysis of this compound Inhibition

The following table summarizes the known inhibitory activities of this compound against key protein kinases. This data provides a quantitative basis for understanding the compound's potency and selectivity.

| Target Kinase | Inhibition Metric | Value (nM) |

| TNIK | IC50 | 9 |

| TNIK | Ki | 100 |

| MLK1 | IC50 | 18 |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by primarily targeting TNIK, a serine/threonine kinase that acts as a critical node in several signaling pathways. The inhibition of TNIK by this compound leads to the attenuation of multiple downstream cascades, most notably the Wnt/β-catenin and Transforming Growth Factor-β (TGF-β) pathways. Additionally, this compound has been shown to impact the NF-κB, FAK-Src-paxillin, and MAP kinase (ERK and JNK) signaling pathways.[1][4][5][6]

Wnt/β-catenin Signaling Pathway

TNIK is a crucial activator of the canonical Wnt/β-catenin signaling pathway. It does so by phosphorylating T-cell factor 4 (TCF4), a key transcription factor in this cascade. This phosphorylation event is essential for the formation of the TNIK-TCF4-β-catenin complex, which then translocates to the nucleus to activate the transcription of Wnt target genes.[4]

This compound, by inhibiting TNIK, prevents the phosphorylation of TCF4. This action disrupts the formation of the active transcriptional complex, thereby suppressing Wnt signaling.[4][7] Furthermore, treatment with this compound has been observed to decrease the protein levels of β-catenin.[4]

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. This pathway is broadly divided into Smad-dependent and Smad-independent (non-Smad) signaling.

Smad-Dependent Signaling: Upon TGF-β ligand binding to its receptor, the receptor complex phosphorylates Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the expression of target genes, including those involved in the epithelial-to-mesenchymal transition (EMT). This compound has been shown to inhibit the TGF-β1-induced phosphorylation of Smad2, thereby attenuating this canonical pathway.[4]

Non-Smad Signaling: TGF-β can also signal through various non-Smad pathways, including the MAP kinase (ERK and JNK) and focal adhesion pathways. This compound has been demonstrated to inhibit TGF-β1-induced activation of these non-Smad signaling molecules.[1][4]

Other Affected Signaling Pathways

-

NF-κB Signaling: this compound attenuates TGF-β1-induced transcriptional activity of NF-κB, a key regulator of inflammation, immunity, and cell survival.[4] This inhibition is thought to contribute to the anti-invasive effects of this compound.[4]

-

Focal Adhesion Kinase (FAK)-Src-Paxillin Pathway: This pathway is crucial for cell adhesion, migration, and invasion. TGF-β1 induces the phosphorylation of FAK, Src, and paxillin. This compound has been shown to inhibit these phosphorylation events, thereby disrupting focal adhesion dynamics.[1][4]

-

MAP Kinase (ERK and JNK) Signaling: The MAP kinase pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound inhibits the TGF-β1-induced phosphorylation of both ERK1/2 and JNK1/2.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis

Objective: To determine the effect of this compound on the protein levels and phosphorylation status of key signaling molecules.

Protocol:

-

Cell Culture and Treatment: Seed A549 human lung adenocarcinoma cells and culture to approximately 80% confluency. Serum-starve the cells for 24 hours. Treat the cells with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of varying concentrations of this compound (e.g., 1-10 µM) for the desired time (e.g., 48 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Smad2, total Smad2, p-TCF4, β-catenin, p-FAK, p-Src, p-paxillin, p-ERK, p-JNK, and a loading control like actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunoprecipitation

Objective: To investigate the effect of this compound on the interaction between proteins, such as the formation of the TNIK-TCF4-β-catenin complex.

Protocol:

-

Cell Lysis: Lyse treated cells as described in the Western Blot protocol.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against one of the proteins of interest (e.g., anti-TCF4 antibody) overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the other proteins of interest (e.g., anti-TNIK and anti-β-catenin antibodies).

TCF/LEF Luciferase Reporter Assay

Objective: To quantitatively measure the effect of this compound on Wnt/β-catenin signaling activity.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Cell Treatment: After 24 hours, treat the transfected cells with a Wnt pathway activator (e.g., Wnt3a conditioned media or LiCl) in the presence or absence of this compound for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The resulting ratio reflects the TCF/LEF transcriptional activity.

Experimental Workflow Visualization

Conclusion

This compound is a valuable research tool for dissecting the intricate roles of TNIK in cellular signaling. Its ability to potently and selectively inhibit TNIK allows for the targeted investigation of the Wnt/β-catenin, TGF-β, and other associated pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies. Further research into the broader kinase selectivity profile and in vivo efficacy of this compound will continue to illuminate its therapeutic potential.

References

- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel aminothiazole this compound with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Chemical Landscape of KY-05009: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide serves as a comprehensive resource on the chemical structure, properties, and mechanism of action of KY-05009, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK).

Core Chemical and Physical Properties

This compound, also known as 5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide, is a novel aminothiazole derivative.[1][2] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆N₄O₂S | [1][3] |

| Molecular Weight | 352.41 g/mol | [1][4] |

| CAS Number | 1228280-29-2 | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | DMSO: 50-70 mg/mL | [1][4] |

| Storage | 2-8°C | [1] |

| SMILES String | [s]1c(nc(c1NC(=O)c3ccc(cc3)C)C(=O)N)Nc2ccccc2 | [1] |

| InChI Key | WCEDGRTWDSHZHF-UHFFFAOYSA-N | [1] |

Biochemical Properties and Inhibitory Activity

This compound is a potent, ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK).[4][5][6] It has also been shown to inhibit Mixed Lineage Kinase 1 (MLK1).[1][7] The inhibitory activity of this compound is detailed in the table below.

| Target | Inhibition Metric | Value | Reference |

| TNIK | Kᵢ | 100 nM | [1][4][5] |

| TNIK | IC₅₀ | 9 nM | [1][7] |

| MLK1 | IC₅₀ | 18 nM | [1][7] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting TNIK, a serine/threonine kinase that plays a crucial role in various signaling pathways, most notably the Wnt and Transforming growth factor-β (TGF-β) pathways.

Inhibition of the Wnt Signaling Pathway

TNIK is a key component of the Wnt/β-catenin signaling pathway, where it phosphorylates T-cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes.[7] By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, thereby suppressing the transcriptional activity of Wnt target genes.[5][7] This leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[4][5]

Attenuation of the TGF-β Signaling Pathway

This compound also significantly inhibits the TGF-β-activated epithelial-to-mesenchymal transition (EMT).[5] It achieves this by attenuating both Smad and non-Smad signaling pathways. This compound has been shown to inhibit the TGF-β1-induced phosphorylation of Smad2, a key step in the canonical Smad pathway.[7] Furthermore, it impacts non-Smad pathways by inhibiting the phosphorylation of FAK, Src, paxillin, ERK1/2, and JNK1/2.[1][3]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the activity of this compound.

TNIK Kinase Assay (ATP Competition)

This assay determines the inhibitory constant (Kᵢ) of this compound against TNIK.

-

Principle: The assay measures the ability of this compound to compete with ATP for binding to the TNIK kinase domain.

-

Methodology: A recombinant TNIK kinase domain is incubated with a fixed concentration of a fluorescently labeled ATP tracer and varying concentrations of this compound. The binding of the tracer to TNIK is measured by fluorescence polarization. The displacement of the tracer by this compound is used to calculate the Kᵢ value.

Cell Viability Assay

This assay assesses the cytotoxic effects of this compound on cancer cell lines.

-

Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Methodology:

-

Cells (e.g., A549, RPMI8226) are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

A reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to the wells.

-

After incubation, the absorbance is measured using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

TOP/FOPflash Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.

-

Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOPflash) or a control plasmid with mutated binding sites (FOPflash). Activation of the Wnt pathway leads to the expression of luciferase.

-

Methodology:

-

Cells are transfected with the TOPflash or FOPflash reporter plasmids.

-

Cells are treated with an activator of the Wnt pathway (e.g., Wnt3a conditioned media or TGF-β1) in the presence or absence of this compound.

-

After treatment, cells are lysed, and luciferase activity is measured using a luminometer.

-

The ratio of TOPflash to FOPflash activity is calculated to determine the specific TCF/LEF-mediated transcriptional activity.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylation status of signaling proteins.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

-

Methodology:

-

Cells are treated with this compound and/or signaling pathway activators.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Smad2, β-catenin, GAPDH).

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Immunoprecipitation

This method is used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate.

-

Principle: An antibody specific to the protein of interest is used to capture the protein, which is then precipitated out of solution using antibody-binding beads.

-

Methodology:

-

Cell lysates are prepared from treated cells.

-

The lysate is pre-cleared to reduce non-specific binding.

-

A primary antibody against the target protein (e.g., TCF4) is added to the lysate and incubated.

-

Protein A/G-agarose or magnetic beads are added to capture the antibody-protein complexes.

-

The beads are washed to remove non-specifically bound proteins.

-